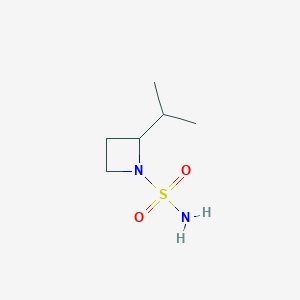

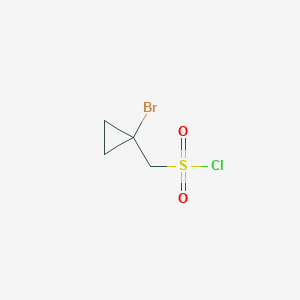

(1-bromocyclopropyl)methanesulfonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(1-Bromocyclopropyl)methanesulfonyl chloride, also known as bromocyclopropanesulfonyl chloride (BCPSCl), is a versatile reagent used in organic synthesis. It is a brominated cyclopropane derivative of sulfonyl chloride and is used in various applications such as in the synthesis of heterocyclic compounds, the preparation of sulfonyl chlorides, and the protection of alcohols. BCPSCl is also used in the synthesis of biologically active compounds, including antibiotics, hormones, and other pharmaceuticals.

Scientific Research Applications

BCPSCl has been used in a variety of scientific research applications. It has been used in the synthesis of heterocyclic compounds, such as 1,2-dihydro-3H-pyrrolo[3,2-c]pyridin-3-one and 1,2,3-triazole derivatives. It has also been used in the synthesis of sulfonyl chlorides, such as 2-chloro-4-sulfonylbenzoyl chloride and 2-chloro-4-sulfonylbenzyl chloride. Additionally, BCPSCl has been used in the protection of alcohols, such as 1-chloro-3-hydroxy-2-propylbenzene.

Mechanism of Action

The mechanism of action of BCPSCl is complex and involves several steps. First, the brominating agent, such as NBS, reacts with the cyclopropanesulfonyl chloride to form the (1-bromocyclopropyl)methanesulfonyl chlorideopanesulfonyl chloride. The (1-bromocyclopropyl)methanesulfonyl chlorideopanesulfonyl chloride then reacts with the desired substrate, such as an alcohol or a heterocyclic compound, to form the desired product.

Biochemical and Physiological Effects

The biochemical and physiological effects of BCPSCl are not yet fully understood. However, it is known to be a strong irritant and can cause skin and eye irritation if not handled properly. Additionally, the reaction of BCPSCl with alcohols can produce toxic fumes, so it is important to work in a well-ventilated area when using this reagent.

Advantages and Limitations for Lab Experiments

BCPSCl has several advantages for laboratory experiments. It is a versatile reagent that can be used to synthesize a variety of compounds, including heterocyclic compounds and sulfonyl chlorides. Additionally, it can be used to protect alcohols, making it a useful reagent for protecting sensitive functional groups. However, BCPSCl is also a strong irritant and can produce toxic fumes, so it is important to work in a well-ventilated area when using this reagent.

Future Directions

The future of BCPSCl is promising. Future research could focus on further exploring its mechanism of action and its biochemical and physiological effects. Additionally, research could be done to explore the use of BCPSCl in the synthesis of other compounds, such as carbohydrates and peptides. Finally, research could be done to explore the use of BCPSCl in the synthesis of pharmaceuticals and other biologically active compounds.

Synthesis Methods

BCPSCl can be prepared in two different ways. The most common method is the reaction of cyclopropanesulfonyl chloride with a brominating agent, such as N-bromosuccinimide (NBS). This reaction is usually carried out in an inert atmosphere at temperatures of 0-50°C. The other method involves the reaction of 1-(1-bromocyclopropyl)methanesulfonyl chlorideopane with sulfur dichloride in a solvent, such as dimethylformamide.

properties

IUPAC Name |

(1-bromocyclopropyl)methanesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6BrClO2S/c5-4(1-2-4)3-9(6,7)8/h1-3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWMDRNFWIWXODC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CS(=O)(=O)Cl)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6BrClO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.51 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[1-(chloromethyl)cyclopropoxy]-1,3-dioxaindane](/img/structure/B6601631.png)

![3-[1-(aminomethyl)cyclopropyl]oxan-3-ol](/img/structure/B6601642.png)

![4,6-dichloro-2-[(3-methoxyazetidin-1-yl)methyl]pyrimidine](/img/structure/B6601693.png)

![2-{8-oxa-5-azaspiro[3.5]nonan-5-yl}ethan-1-amine](/img/structure/B6601712.png)